Glyceryl trimethacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-9(2)13(16)19-7-12(21-15(18)11(5)6)8-20-14(17)10(3)4/h12H,1,3,5,7-8H2,2,4,6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBBLNDVSSWJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59822-79-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′,1′′-(1,2,3-propanetriyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59822-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10995312 | |
| Record name | Propane-1,2,3-triyl tris(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
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Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7401-88-9 | |
| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7401-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycerol trimethacrylate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl trimethacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane-1,2,3-triyl tris(2-methylprop-2-enoate) | |
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| Record name | Glycerol trimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Chemistry of Glyceryl Trimethacrylate
Esterification Pathways for Glyceryl Trimethacrylate Production
The most common method for producing this compound is the direct esterification of glycerol (B35011) with methacrylic acid. This reaction involves the formation of three ester linkages between the three hydroxyl groups of the glycerol backbone and the carboxyl groups of three methacrylic acid molecules. The process is an equilibrium reaction, necessitating specific strategies to drive it towards the formation of the desired tri-ester product.
Acid-Catalyzed Esterification Approaches
Homogeneous acid catalysis is a well-established method for the esterification of polyols like glycerol. mdpi.com Strong acids are used to protonate the carbonyl oxygen of methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol.
Commonly used homogeneous catalysts include strong mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid (PTSA). mdpi.comnih.gov The reaction is typically conducted at elevated temperatures, often between 80°C and 120°C, to increase the reaction rate. mdpi.com To shift the reaction equilibrium towards the product side, the water formed during the reaction must be continuously removed. nih.gov This is often achieved by using a water-entraining solvent, such as toluene (B28343) or cyclohexane, which forms an azeotrope with water that can be distilled off. An alternative method for water removal is purging the reaction mixture with air. mdpi.com
A significant challenge in this process is the potential for premature polymerization of the methacrylate (B99206) groups at high temperatures. To prevent this, polymerization inhibitors, such as 4-methoxyphenol (B1676288) (MEHQ) or hydroquinone, are added to the reaction mixture. mdpi.comiastate.edu
Base-Catalyzed Esterification Systems
Base-catalyzed transesterification offers an alternative to acid-catalyzed direct esterification. In this approach, glycerol is reacted with a methacrylate ester, such as methyl methacrylate, in the presence of a base. Industrial polymerization of similar monomers often relies on base-initiated processes using catalysts like potassium hydroxide (B78521) with multifunctional alcohol initiators, such as glycerol. acs.org Another documented synthesis route for this compound involves the reaction of glycerin-1,3-dimethacrylate with sodium hydride in hexane, which yields the trimethacrylate product after filtration and solvent removal. chemicalbook.com The yield reported for this specific laboratory method was 32%. chemicalbook.com
Heterogeneous Catalysis in Polyalcohol Acrylate (B77674) Synthesis
The use of heterogeneous catalysts in the synthesis of polyalcohol acrylates is gaining traction as a greener and more efficient alternative to homogeneous systems. lianerossi.org Heterogeneous catalysts, such as solid acid resins (e.g., Amberlite, Amberlyst, Dowex) and heteropoly acids, offer several advantages, including ease of separation from the reaction mixture, potential for recycling, reduced equipment corrosion, and enhanced product purity. mdpi.comlianerossi.orggoogle.com
While homogeneous catalysts may sometimes exhibit higher activity, heterogeneous catalysts mitigate many of the challenges associated with post-reaction purification, such as the need to neutralize and wash away the catalyst. mdpi.com Studies on the synthesis of trimethylolpropane (B17298) triacrylate (TMPTA), a structurally similar polyalcohol acrylate, demonstrate the effectiveness of ion-exchange resins like Amberlite™ 120 IR (H+). mdpi.com These resins can be effectively used in solvent-free systems, further enhancing the environmental credentials of the process. mdpi.com
Table 1: Comparison of Catalytic Systems for Polyalcohol Acrylate Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid (PTSA) nih.gov | High activity, low cost. mdpi.com | Difficult to remove from product, corrosive, generates waste during neutralization. mdpi.com |
| Heterogeneous Acid | Ion-Exchange Resins (Amberlite, Dowex), Zeolites, Heteropoly Acids mdpi.comgoogle.com | Easily separated and recycled, non-corrosive, higher product purity, allows for continuous processes. mdpi.com | Potentially lower activity due to diffusion limitations, higher initial cost. mdpi.com |
| Homogeneous Base | Potassium Hydroxide, Sodium Hydride acs.orgchemicalbook.com | Effective for transesterification. | Requires specific precursors (methacrylate esters or partial esters), potential for side reactions. |
Influence of Reaction Conditions on Synthetic Yield and Purity
The yield and purity of this compound are highly dependent on several key reaction parameters. The synthesis of the related compound, trimethylolpropane triacrylate (TMPTA), provides a well-documented model for understanding these influences. mdpi.com
Temperature: Higher temperatures generally increase the reaction rate. However, temperatures that are too high can promote the undesirable polymerization of the methacrylate groups and can degrade the catalyst, particularly in the case of ion-exchange resins which have thermal stability limits (e.g., around 120°C). mdpi.com
Reactant Molar Ratio: An excess of methacrylic acid is typically used to drive the reaction towards the fully esterified product. Studies on TMPTA synthesis have shown that an acid-to-alcohol molar ratio of 6:1 significantly enhances the yield and conversion of hydroxyl groups compared to a stoichiometric 3:1 ratio. mdpi.comnih.gov
Catalyst Loading: The concentration of the catalyst affects the reaction rate. For heterogeneous catalysts, an optimal loading must be determined to balance reaction speed with cost and potential side reactions. In TMPTA synthesis, a catalyst loading of 10% w/w was found to be effective. mdpi.com
Water Removal: Efficient removal of water is crucial for achieving high conversion. Techniques like air bubbling or azeotropic distillation with a solvent are employed to shift the equilibrium towards the tri-ester. mdpi.com
Table 2: Influence of Reaction Parameters on TMPTA Synthesis (Model for this compound)
| Parameter | Condition | Effect on Yield and Conversion | Reference |
|---|---|---|---|
| Temperature | 100-120°C | Optimal range to facilitate water removal and maximize conversion without degrading the resin catalyst. | mdpi.com |
| Acid:Alcohol Molar Ratio | 6:1 | Significantly higher yield and -OH group conversion compared to 3:1 ratio. | nih.gov |
| Catalyst Loading | 10% w/w (Amberlite™ 120 IR (H+)) | Found to be optimal for high conversion in a 4-hour reaction time. | mdpi.com |
| Water Removal | Air Bubbling | Significantly enhances product yield and -OH conversion by effectively removing water. | mdpi.com |
Alternative Synthetic Routes for Glycerol-Based Methacrylate Derivatives
Besides direct esterification, other synthetic strategies can be employed to produce this compound and related derivatives.
Transesterification: This method involves reacting glycerol with a methacrylate ester, such as methyl methacrylate, or with methacrylic anhydride. smolecule.com Transesterification can sometimes be performed under milder conditions than direct esterification. smolecule.com
Reaction with Glycerol Derivatives: Synthesis can begin with partially substituted glycerol precursors. For instance, this compound can be prepared from glycerin-1,3-dimethacrylate. chemicalbook.com Another approach involves using modified glycerol, such as propoxylated glycerol, which is reacted with acrylic or methacrylic acid.
Routes to Functionalized Glycerol Methacrylates: Other glycerol-based methacrylate derivatives are synthesized for specific applications. Glycerol carbonate methacrylate, for example, is prepared by reacting glycidyl (B131873) methacrylate with carbon dioxide. google.com This introduces a cyclic carbonate group, offering different reactivity and properties. google.comresearchgate.net
Industrial-Scale Synthesis and Process Optimization Considerations
Scaling up the production of this compound from the laboratory to an industrial scale requires careful process optimization to ensure efficiency, cost-effectiveness, and product quality. Key considerations include maximizing yield and minimizing waste. google.com
Process optimization often focuses on the parameters identified in lab-scale studies, such as temperature, reactant ratios, and catalyst performance. google.com The use of heterogeneous catalysts is particularly advantageous on an industrial scale as it allows for their use in fixed-bed reactors, simplifying product separation and enabling continuous production processes. chemra.com Catalyst recycling is a crucial aspect of cost reduction and sustainability, and studies have shown that ion-exchange resins can be effectively recycled with only a slight reduction in activity. mdpi.com
Purification of the final product is critical. In homogeneous catalysis, this involves neutralizing the acid catalyst, typically with a base like sodium hydroxide, followed by multiple water washes to remove the resulting salts and other impurities. The organic phase is then dried and the solvent is removed under reduced pressure. A cleaner approach, particularly relevant for industrial processes, involves using adsorbents like magnesium polysilicate to remove salts or using ion-exchange resins to capture unreacted reactants, which reduces or eliminates the need for aqueous washing and minimizes wastewater discharge. google.comgoogle.com Finally, vacuum distillation can be used to remove any excess, unreacted methacrylic acid from the crude product. mdpi.com
Polymerization Mechanisms and Kinetics of Glyceryl Trimethacrylate Systems
Free Radical Polymerization of Glyceryl Trimethacrylate
Free radical polymerization is the most common method for curing this compound systems. This chain reaction process is characterized by three main stages: initiation, propagation, and termination. The trifunctional nature of GTM leads to the rapid formation of a gelled network at very low monomer conversion, a phenomenon known as the gel effect or autoacceleration.
The initiation of the polymerization of this compound can be achieved through the generation of free radicals by thermal energy or light. The choice of initiator is critical as it influences the rate of polymerization and the final properties of the crosslinked polymer.
Thermal initiators are compounds that decompose upon heating to produce free radicals. Common thermal initiators for methacrylate (B99206) polymerization include azo compounds, such as 2,2′-azobis(isobutyronitrile) (AIBN), and peroxides, like benzoyl peroxide (BPO). The rate of decomposition of these initiators is temperature-dependent, and their selection is often based on their half-life at a specific polymerization temperature. For instance, AIBN is frequently used for polymerizations conducted between 60–80°C. The concentration of the thermal initiator is a key parameter in controlling the polymerization kinetics; a higher initiator concentration generally leads to a faster polymerization rate and a lower average molecular weight between crosslinks.
The general mechanism for thermal initiation involves the homolytic cleavage of the initiator molecule (I) to form two primary radicals (R•):
I → 2R•
These primary radicals then react with a this compound monomer (M) to start a growing polymer chain (M1•):
R• + M → M1•
The efficiency of initiation is not always 100%, as some primary radicals may undergo side reactions. This is accounted for by an initiator efficiency factor, f.
| Initiator | Abbreviation | Typical Decomposition Temperature Range (°C) | 10-hour Half-Life Temperature (°C) |
|---|---|---|---|
| 2,2′-Azobis(isobutyronitrile) | AIBN | 60 - 80 | 65 |
| Benzoyl Peroxide | BPO | 70 - 90 | 73 |
| Lauroyl Peroxide | LPO | 60 - 80 | 62 |
Photoinitiated polymerization offers several advantages over thermal initiation, including rapid curing at ambient temperatures and spatial and temporal control of the polymerization process. This method utilizes a photoinitiator that, upon absorption of light (typically in the UV or visible range), generates free radicals. Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (abstraction).
Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals directly.
Type II photoinitiators require a co-initiator or synergist. Upon light absorption, the photoinitiator is excited and then interacts with the co-initiator (e.g., an amine) to generate radicals through an electron-proton transfer process.
The kinetics of photopolymerization are influenced by factors such as light intensity, photoinitiator concentration, and the absorbance characteristics of the system. The rate of polymerization generally increases with light intensity. However, at high photoinitiator concentrations, a phenomenon known as the "inner filter effect" can occur, where the surface layers absorb a significant portion of the light, leading to a decrease in the polymerization rate in the deeper sections of the sample.
| Photoinitiator | Type | Absorption Maximum (nm) | Typical Light Source |
|---|---|---|---|
| 2,2-Dimethoxy-2-phenylacetophenone | Type I | 330 - 340 | UV Lamp |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Type I | 380 - 400 | Visible Light |
| Camphorquinone | Type II | 468 | Visible Light (Blue) |
The polymerization of this compound is characterized by the rapid formation of a highly crosslinked network. The propagation step involves the addition of monomer molecules to the growing radical chains. Due to the presence of three methacrylate groups per GTM molecule, each propagation step can lead to the formation of a crosslink.
The formation of the network can be described by the following key events:
Initial Polymerization: In the early stages, linear or lightly branched polymer chains are formed.
Gelation: As the polymerization proceeds, the growing chains become interconnected, leading to the formation of a gel, which is an insoluble polymer network swollen with unreacted monomer. The point at which this occurs is known as the gel point.
Vitrification: As the monomer is consumed and the crosslink density increases, the glass transition temperature (Tg) of the polymerizing system rises. When the Tg approaches the polymerization temperature, the system transitions from a rubbery gel to a glassy solid. This process, known as vitrification, significantly reduces the mobility of all species, including the monomer, leading to a sharp decrease in the polymerization rate. The reaction may become diffusion-controlled and eventually stop before all monomer is consumed, resulting in residual unsaturation in the final polymer.
The crosslinking density of the final polymer network is a critical parameter that influences its mechanical properties, such as modulus and hardness, as well as its thermal stability and solvent resistance. A higher crosslink density generally leads to a more rigid and brittle material with a higher glass transition temperature.
The crosslinking density in this compound systems can be modulated by several factors:
Monomer-to-Crosslinker Ratio: In formulations where this compound is used as a crosslinker in combination with a monofunctional or difunctional monomer, the ratio of these components is the primary determinant of crosslink density. Increasing the concentration of GTM leads to a higher crosslink density.
Initiator Concentration: A higher initiator concentration results in the formation of a larger number of shorter polymer chains. This can lead to a more densely crosslinked network, as there are more chain ends available to participate in crosslinking reactions. However, excessively high initiator concentrations can also lead to increased termination and potentially a less perfect network structure.
Polymerization Temperature: The temperature of polymerization can affect the mobility of the reacting species and the rate of initiation. Higher temperatures can lead to a higher degree of conversion and potentially a higher crosslink density, but can also increase the rate of side reactions.
The crosslink density can be experimentally estimated using techniques such as swelling experiments, where the Flory-Rehner equation is applied, or by dynamic mechanical analysis (DMA), where the storage modulus in the rubbery plateau region is related to the crosslink density.
Initiation Mechanisms and Initiator Selection in Polymerization Systems
Controlled Radical Polymerization Strategies for this compound
Conventional free radical polymerization provides limited control over the polymer architecture, leading to broad molecular weight distributions and heterogeneous network structures. Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer the ability to synthesize polymers with predetermined molecular weights, low dispersity, and well-defined architectures. The application of CRP to multifunctional monomers like this compound is challenging due to the high propensity for gelation at low conversions. However, strategies have been developed to overcome these challenges.
The main CRP techniques include:
Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based. It allows for the controlled polymerization of a wide range of monomers, including methacrylates. For multifunctional monomers, ATRP can be used to synthesize well-defined branched or hyperbranched polymers before the gel point is reached.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP technique that employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. RAFT has been successfully applied to the polymerization of multifunctional methacrylates to produce polymers with controlled molecular weights and narrow distributions. Careful control of reaction conditions is necessary to delay the onset of gelation.
Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chains. While effective for styrenic monomers, its application to methacrylates is more challenging and often requires specific nitroxides and higher temperatures.
By employing these controlled polymerization techniques, it is possible to synthesize more homogeneous and well-defined network precursors from this compound, which can lead to materials with improved and more predictable properties compared to those obtained by conventional free radical polymerization.
Emulsion Polymerization of this compound and Related Glycerol-Based Monomers
Emulsion polymerization is a versatile technique that is well-suited for producing polymers from water-insoluble monomers like this compound. The process involves dispersing the monomer in an aqueous phase with the aid of a surfactant, followed by initiation with a water-soluble initiator. This method offers excellent heat dissipation and control over the polymer's molecular weight and particle size.
For glycerol-based monomers, emulsion polymerization has been explored, particularly for related compounds like glycerol (B35011) monomethacrylate (GMA) and its protected forms. For instance, the RAFT (Reversible Addition-Fragmentation chain Transfer) aqueous emulsion polymerization of isopropylideneglycerol (B7884900) methacrylate (a protected form of GMA) has been successfully demonstrated to produce well-defined polymers. This suggests that emulsion systems are viable for polymerizing glycerol-derived methacrylates.
The choice of surfactant is critical in the emulsion polymerization of any monomer, including this compound, as it influences several key aspects of the process and the final latex properties. pcimag.com Surfactants stabilize the monomer droplets and the growing polymer particles, preventing coagulation and ensuring a stable emulsion. pcimag.com They also play a role in the nucleation of polymer particles, which in turn affects the polymerization rate and the final particle size. researchgate.net
Both anionic and nonionic surfactants are widely used in emulsion polymerization. pcc.eu Anionic surfactants provide electrostatic stabilization, while nonionic surfactants offer steric stabilization. pcc.eu The combination of both types can offer enhanced stability. For acrylic emulsions, the balance between anionic and nonionic surfactants is crucial for achieving desired properties like mechanical and electrolytic stability. pcc.eu The selection of a suitable surfactant or surfactant system for this compound would depend on the desired particle size, stability, and final application properties.
Table 1: Representative Effect of Surfactant Type and Concentration on Particle Size in Methacrylate Emulsion Polymerization Note: This table presents typical trends observed in the emulsion polymerization of methacrylates. Specific values for this compound may vary.
| Surfactant Type | Concentration (wt% based on monomer) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| Anionic (e.g., Sodium Dodecyl Sulfate) | 1.0 | 80 - 120 | < 0.2 |
| Anionic (e.g., Sodium Dodecyl Sulfate) | 3.0 | 40 - 70 | < 0.1 |
| Nonionic (e.g., Polyoxyethylene alkyl ether) | 2.0 | 150 - 250 | < 0.3 |
| Anionic/Nonionic Blend (1:1) | 2.0 | 60 - 100 | < 0.15 |
The use of CTAs can delay the onset of gelation, allowing for higher monomer conversion before the system becomes intractable. rubbernews.com This is especially important in multifunctional monomer systems to prevent premature crosslinking and to control the final network structure. Thiols, such as dodecyl mercaptan, are common and highly effective chain transfer agents used in methacrylate polymerizations. The concentration of the CTA has an inverse relationship with the resulting polymer's molecular weight. daneshyari.com
By carefully selecting the type and concentration of the CTA, it is possible to control the degree of branching and the crosslink density of the resulting poly(this compound). This control over the molecular architecture is essential for tailoring the mechanical and physical properties of the final polymer for specific applications. nih.gov
Table 2: Illustrative Impact of Chain Transfer Agent (CTA) Concentration on Molecular Weight in Methacrylate Polymerization Note: This table illustrates general trends. Specific outcomes for this compound will depend on the chosen CTA and polymerization conditions.
| Monomer System | CTA (e.g., n-dodecyl mercaptan) Conc. (mol%) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (Mw/Mn) |
| Methyl Methacrylate | 0 | > 1,000,000 | > 3.0 |
| Methyl Methacrylate | 0.1 | 300,000 - 500,000 | 2.0 - 2.5 |
| Methyl Methacrylate | 0.5 | 50,000 - 100,000 | 1.8 - 2.2 |
| Butyl Methacrylate | 0 | > 1,500,000 | > 3.5 |
| Butyl Methacrylate | 0.2 | 400,000 - 600,000 | 2.2 - 2.8 |
Mechanistic Studies of Polymerization Processes
The free-radical polymerization of methacrylates, including this compound, proceeds through the classical steps of initiation, propagation, and termination. fujifilm.com
Initiation: A free-radical initiator, typically a persulfate in emulsion polymerization, decomposes to form primary radicals. These radicals then react with a monomer molecule to start a polymer chain.
Propagation: The newly formed monomer radical adds to successive monomer units, leading to the rapid growth of the polymer chain. For a trifunctional monomer like this compound, the pendant methacrylate groups can also participate in propagation, leading to the formation of a crosslinked network.
Termination: The growth of a polymer chain is stopped, typically by the combination of two growing radicals or by disproportionation.
The kinetics of multifunctional methacrylate polymerization can be complex. The rate of polymerization often exhibits autoacceleration, also known as the gel or Trommsdorff effect, where the polymerization rate increases significantly at higher conversions. kpi.ua This is due to a decrease in the termination rate as the viscosity of the medium increases, hindering the diffusion of large polymer radicals. This effect is expected to be pronounced in the polymerization of this compound due to its high functionality.
Kinetic modeling can be a valuable tool for understanding and predicting the behavior of such complex polymerization systems. mdpi.com Models for the free-radical copolymerization of various acrylates and methacrylates have been developed, which can be adapted to understand the polymerization of this compound. mdpi.com These models can help in optimizing reaction conditions to achieve desired polymer properties.
Advanced Characterization Techniques for Glyceryl Trimethacrylate Polymers and Composites
Spectroscopic Analysis of Polymer Structure
Spectroscopic techniques are fundamental in elucidating the molecular structure of GTMA polymers, tracking the polymerization process, and understanding the resulting network formation.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the polymerization of methacrylate (B99206) monomers like GTMA. nih.gov The primary principle involves tracking the disappearance of specific absorption bands corresponding to the methacrylate vinyl group (C=C) as it is consumed during the polymerization reaction. Concurrently, changes in other functional groups, such as the ester carbonyl (C=O), can also be observed. nih.gov
The degree of conversion (DC) is a critical parameter that quantifies the extent of polymerization. In FTIR analysis of GTMA, the DC is often calculated by monitoring the decrease in the intensity of the aliphatic C=C stretching vibration peak, typically found around 1637 cm⁻¹. nih.gov This peak is compared to an internal reference peak that remains unchanged during the reaction, such as the ester carbonyl (C=O) stretching band, which appears in the region of 1720-1717 cm⁻¹. nih.gov
The following table summarizes key FTIR absorption bands used in the analysis of GTMA polymerization:
| Functional Group | Wavenumber (cm⁻¹) | Significance in Polymerization Analysis |
| C=C (aliphatic stretch) | ~1637 | Primary reactive group; its decreasing intensity is used to calculate the degree of conversion. nih.gov |
| C=O (ester stretch) | ~1720 | Serves as a stable internal reference band. nih.gov |
| C-H (aliphatic stretch) | ~2983 | Can provide information about the polymer backbone. nih.gov |
| C-C (stretch) | ~1151 | Part of the polymer backbone structure. nih.gov |
By comparing the ratio of the C=C peak intensity to the C=O peak intensity before and after polymerization, a quantitative measure of the conversion of methacrylate groups into the polymer network can be obtained. nih.gov This information is vital for optimizing polymerization conditions and understanding the final properties of the GTMA-based material.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a polymer, making it an invaluable tool for microstructural analysis of GTMA polymers. measurlabs.com Both proton (¹H) and carbon-13 (¹³C) NMR are employed to gain insights into the polymer's tacticity, the arrangement of monomer units, and the presence of any side reactions or impurities. researchgate.net
High-resolution NMR can distinguish between different stereochemical configurations of the polymer chain, such as isotactic, syndiotactic, and atactic arrangements. researchgate.net This is crucial as the tacticity of a polymer significantly influences its physical and mechanical properties. For methacrylate polymers, the chemical shifts of the α-methyl protons and the quaternary carbon are particularly sensitive to the stereochemical environment.
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Information Provided |
| ¹H | α-CH₃ (alpha-methyl) | 0.8 - 1.2 | Sensitive to tacticity (isotactic, syndiotactic, atactic triads). |
| ¹H | -CH₂- (backbone methylene) | 1.5 - 2.5 | Can provide information on monomer sequencing and tacticity. |
| ¹H | -OCH₂- (ester methylene) | 3.5 - 4.5 | Relates to the ester side chain. |
| ¹³C | α-CH₃ (alpha-methyl) | 16 - 20 | Highly sensitive to stereochemical configuration. |
| ¹³C | -CH₂- (backbone methylene) | 45 - 55 | Provides information on tacticity and monomer connectivity. |
| ¹³C | Quaternary Carbon | 40 - 50 | Sensitive to the local stereochemical environment. |
| ¹³C | C=O (carbonyl) | 175 - 185 | Can be influenced by neighboring groups and tacticity. |
By analyzing the fine structure and integration of these NMR signals, researchers can build a detailed picture of the microstructure of GTMA polymers, which is essential for understanding structure-property relationships. researchgate.net
Morphological and Microstructural Characterization
The performance of GTMA-based materials is not only dependent on their chemical structure but also on their physical morphology and microstructure.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the internal structure of materials at the nanoscale. nih.gov For GTMA polymers and composites, TEM can reveal crucial information about the polymer network morphology, the dispersion of any fillers or reinforcing agents, and the presence of phase separation. researchgate.net
To enhance contrast and visualize the polymer network, staining agents that preferentially bind to certain phases of the material are often employed. The resulting images can show the distribution of crosslinks, the size and shape of domains in phase-separated systems, and the interface between the polymer matrix and any embedded particles. This level of detail is critical for understanding how the morphology influences the material's mechanical and physical properties. Electron tomography, an advanced TEM technique, can even provide three-dimensional reconstructions of these nanoscale structures. nih.govelsevierpure.com
The extent of crosslinking is a defining characteristic of thermosetting polymers like those derived from the trifunctional monomer GTMA. A common and effective method to quantify the crosslinking efficiency is through swelling equilibrium experiments. researchgate.net This technique involves immersing a cured polymer sample in a suitable solvent and measuring the amount of solvent absorbed until equilibrium is reached. mdpi.com
The degree of swelling is inversely related to the crosslink density; a more tightly crosslinked network will restrict the uptake of solvent and thus swell less. asianpubs.org The data obtained from swelling tests can be used to calculate important network parameters, such as the molecular weight between crosslinks (Mc) and the crosslink density (ρc), often using the Flory-Rehner theory. asianpubs.org
A typical swelling experiment would generate data similar to that shown in the hypothetical table below:
| Sample ID | Initial Dry Weight (g) | Equilibrium Swollen Weight (g) | Swelling Ratio (g/g) |
| GTMA-1 | 0.50 | 1.25 | 1.50 |
| GTMA-2 | 0.52 | 1.15 | 1.21 |
| GTMA-3 | 0.48 | 1.30 | 1.71 |
The swelling ratio is calculated as (Swollen Weight - Dry Weight) / Dry Weight. A lower swelling ratio generally indicates a higher degree of crosslinking. asianpubs.org The choice of solvent is crucial, as it should be a good solvent for the polymer chains but not so strong as to cause degradation. Common solvents for methacrylate polymers include acetone (B3395972) and toluene (B28343). nih.govresearchgate.net
Thermomechanical and Rheological Characterization of Glyceryl Trimethacrylate-Derived Materials
The thermomechanical and rheological properties of GTMA-derived materials dictate their performance in various applications, especially under changing temperature and stress conditions.
Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of polymers. nih.gov It involves applying a sinusoidal stress to a sample and measuring the resulting strain. From this, the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response, can be determined as a function of temperature. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties. icm.edu.pl
A key parameter obtained from DMA is the glass transition temperature (Tg), which is often taken at the peak of the tan δ curve. nih.gov The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For highly crosslinked polymers like those from GTMA, the rubbery modulus (the storage modulus above the Tg) is directly related to the crosslink density. nih.gov A higher rubbery modulus indicates a higher degree of crosslinking. nih.gov
The following table shows representative DMA data for a hypothetical GTMA-based polymer:
| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (MPa) | Tan Delta (tan δ) |
| 30 | 2.5 | 50 | 0.02 |
| 80 | 1.5 | 200 | 0.13 |
| 120 (Tg) | 0.5 | 300 | 0.60 |
| 160 | 0.05 | 50 | 0.10 |
Rheological studies, on the other hand, investigate the flow and deformation of the material in its liquid or semi-solid state. nih.govnih.gov For GTMA, real-time photorheometry can be used to monitor the change in viscosity and modulus as the liquid monomer undergoes photopolymerization. researchgate.net This provides valuable information on the curing kinetics, including the gel point, which is the point at which the liquid resin begins to form a solid network. Understanding the rheological behavior is crucial for processing these materials, for example, in applications like 3D printing or dental composites. nih.gov
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of polymeric materials. azom.comri.se It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. azom.comhu-berlin.de This allows for the determination of key thermal transitions.
For polymers based on this compound, DSC is instrumental in identifying the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. youtube.com This transition is observed as a step-like change in the heat capacity on the DSC thermogram. hu-berlin.deyoutube.com The Tg is a critical parameter as it often dictates the upper use temperature for amorphous polymers. youtube.com
DSC can also be used to monitor the polymerization (curing) process of this compound resins. The crosslinking reaction is an exothermic process, which appears as a peak in the DSC curve. azom.comnih.gov The total heat evolved during this process is directly proportional to the degree of conversion of the monomer. unesp.br This allows for the quantitative analysis of the curing kinetics and the determination of the extent of the reaction.
Table 1: Illustrative DSC Data for Dental Resin Composites
| Material | Glass Transition Temperature (Tg) (°C) |
|---|---|
| FillMagic | 130.6 |
| Glacier | 129.0 |
| Te-Econom | 143.5 |
| Prisma APH | 147.5 |
| Natural Look | 143.7 |
Data sourced from a study on commercial dental composites and may not represent pure this compound polymers. scielo.br
Mechanical Property Assessment (e.g., Tensile Strength, Hardness, Elasticity Modulus)
The mechanical integrity of polymers and composites derived from this compound is paramount for their structural applications. A suite of tests is employed to quantify their performance under various loading conditions. Key properties include tensile strength, which measures the maximum stress a material can withstand while being stretched; hardness, which indicates the resistance to localized plastic deformation; and the elastic modulus (or Young's modulus), which is a measure of the material's stiffness. mdpi.com
The cross-linked nature of polymerized this compound results in a rigid network. Research has shown that polymers synthesized with this compound (GTMA) exhibit specific mechanical characteristics. For instance, photopolymers based on GTMA have been characterized to determine their Young's modulus, tensile strength, and elongation at break. mdpi.com The incorporation of other molecules, such as vanillin (B372448) styrene, can modify these properties by altering the polymer network's rigidity. mdpi.comnih.gov
A study investigating glycerol (B35011) acrylate-based photopolymers provided specific mechanical data for a polymer made with this compound (GTMA). The results highlighted the inherent properties of the GTMA network and how they compare to other acrylate-based systems. mdpi.com
Table 2: Mechanical Properties of a this compound (GTMA) Based Photopolymer
| Property | Value |
|---|---|
| Young's Modulus (MPa) | 16.8 ± 1.5 |
| Tensile Strength (MPa) | 0.5 ± 0.1 |
| Elongation at Break (%) | 4.3 ± 0.9 |
Data represents a specific formulation (B6) from a study by Griškevičiūtė-Gecienė et al. (2024). mdpi.com
Rheological Characterization of Photopolymerizable Resin Formulations
Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. nih.gov For photopolymerizable resins containing this compound, rheological characterization is crucial for understanding their handling properties before curing and the viscoelastic properties of the final cured material. nih.govpocketdentistry.com Techniques like steady shear and dynamic oscillatory shear tests are performed using a rheometer. nih.gov
Key parameters evaluated include:
Viscosity (η): A measure of a fluid's resistance to flow. Resin formulations often exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases with an increasing shear rate. nih.govpocketdentistry.com This is an important property for applications where the resin needs to flow into small spaces and then remain in place.
Storage Modulus (G'): Represents the elastic component of a viscoelastic material. It is a measure of the energy stored during deformation and is related to the material's rigidity. nih.gov
Loss Modulus (G''): Represents the viscous component. It is a measure of the energy dissipated as heat during deformation. nih.gov
Complex Viscosity (η):* A frequency-dependent viscosity determined during oscillatory testing. nih.gov
The photocuring kinetics of this compound resins can be monitored in real-time using photorheometry, which tracks the evolution of the storage modulus (G') as the polymerization proceeds upon exposure to light. mdpi.comnih.gov An increase in G' indicates the formation of a more rigid, cross-linked polymer network. nih.gov Studies have shown that the final storage modulus of a GTMA-based polymer can reach significant values, indicating the formation of a rigid structure. mdpi.comnih.gov
Table 3: Photorheometry Data for a this compound (GTMA) Based Resin
| Parameter | Value |
|---|---|
| Storage Modulus (G') after 450s irradiation (MPa) | 17.5 |
Data represents a specific formulation (B6) from a study by Griškevičiūtė-Gecienė et al. (2024). nih.gov
Advanced Analytical Methodologies for Polymer Composition and Molecular Weight Distribution
Understanding the molecular weight and its distribution is fundamental to predicting the physical and mechanical properties of polymers. selectscience.netpolymersolutions.com
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. selectscience.netintertek.comwikipedia.org The method separates molecules based on their hydrodynamic volume (size in solution). wikipedia.org The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. selectscience.netintertek.com Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules penetrate the pores to varying extents and elute later. selectscience.netbitesizebio.com
By calibrating the column with polymer standards of known molecular weights, the retention time of the sample can be correlated to its molecular weight. selectscience.net GPC/SEC analysis provides several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules.
Polydispersity Index (PDI) or Dispersity (Đ): Calculated as Mw/Mn, it is a measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample where all chains have the same length. acs.org
For polymers derived from this compound, GPC/SEC is essential for quality control and for understanding how synthesis conditions affect the final molecular architecture. For instance, in controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, GPC is used to confirm the linear evolution of molecular weight with monomer conversion and to ensure low dispersity. acs.org
Table 4: Representative GPC Data for a Poly(glycerol monomethacrylate) Synthesized via RAFT
| Conversion (%) | Mn ( g/mol ) | Dispersity (Mw/Mn) |
|---|---|---|
| ~20 | ~8,000 | < 1.20 |
| ~40 | ~16,000 | < 1.25 |
| ~60 | ~24,000 | < 1.25 |
| ~80 | ~32,000 | < 1.30 |
| >95 | ~38,000 | < 1.40 |
Illustrative data based on trends observed in RAFT polymerization of related methacrylates, showing the evolution of number-average molecular weight (Mn) and dispersity (Mw/Mn) with monomer conversion. acs.org
Mass Spectrometry Techniques (e.g., MALDI-TOF)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com For polymer characterization, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly valuable. nih.govbohrium.com In this "soft ionization" technique, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov A laser pulse desorbs and ionizes the matrix and polymer molecules with minimal fragmentation. youtube.comnih.gov The ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their mass. youtube.com
MALDI-TOF MS can provide detailed information about this compound polymers:
Absolute Molecular Weight: It can resolve individual polymer chains (n-mers) within a distribution, providing the absolute mass of each component. nih.gov
End-Group Analysis: The high resolution allows for the unambiguous determination of the chemical structure of the groups at the ends of the polymer chains, which is crucial for confirming successful synthesis and modification reactions. nih.govbohrium.com
Molecular Weight Distribution: For polymers with low dispersity (typically Đ < 1.3), MALDI-TOF MS can be used to calculate Mn, Mw, and PDI. nih.gov
The resulting spectrum shows a series of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization, differing from its neighbors by the mass of a single repeating monomer unit (in this case, this compound). nih.gov
Biomedical Applications Research of Glyceryl Trimethacrylate Derived Materials
Biocompatibility Assessments and Cytotoxicity Investigations
The biocompatibility of a material is a critical determinant of its suitability for biomedical applications. In the context of glyceryl trimethacrylate (GTMA)-derived materials, their interaction with biological systems is a subject of ongoing research. While comprehensive biocompatibility and cytotoxicity data specifically for GTMA are still emerging, preliminary assessments and studies on related methacrylate-based polymers provide some insights.
Generally, the biocompatibility of resin-based dental materials, which often contain various methacrylate (B99206) monomers, has been extensively studied. These materials can elicit a range of biological responses, and their cytotoxicity is often attributed to the leaching of unreacted monomers. mdpi.comnih.gov The degree of conversion of the monomer into a polymer during the curing process is a crucial factor, as a higher degree of conversion typically leads to lower monomer elution and reduced cytotoxic effects. mdpi.com
Studies on various methacrylate monomers have shown that they can induce dose-dependent cytotoxic effects on different cell lines, including human gingival fibroblasts. mdpi.comnih.gov For instance, research on glycidyl (B131873) methacrylate (GMA), a different but related compound, has indicated that it can cause a concentration-dependent decrease in the viability of human peripheral blood lymphocytes and induce DNA damage. nih.govresearchgate.net However, it is important to note that these findings on other methacrylates may not be directly extrapolated to GTMA, and specific toxicological data for GTMA is necessary for a conclusive assessment.
Future research should focus on in-vitro and in-vivo studies specifically designed to evaluate the biocompatibility and cytotoxicity of GTMA-based polymers. Standardized tests, such as those outlined in ISO 10993, should be employed to assess parameters like cytotoxicity, sensitization, irritation, and systemic toxicity. Such investigations will be instrumental in establishing the safety profile of GTMA-derived materials for their intended biomedical applications.
Antimicrobial Properties of this compound Polymers
Polymers derived from this compound (GTMA) have demonstrated significant antimicrobial properties, making them promising candidates for various biomedical applications where infection control is crucial. Research has shown that these materials exhibit broad-spectrum activity against both bacterial and fungal pathogens.
Efficacy Against Bacterial Pathogens (e.g., Escherichia coli, Staphylococcus aureus)
Studies have consistently shown that photopolymers synthesized from GTMA exhibit notable antibacterial activity against both Gram-negative and Gram-positive bacteria. Specifically, these polymers have been effective against Escherichia coli and Staphylococcus aureus, two of the most common bacterial pathogens responsible for a wide range of infections. mdpi.comresearchgate.netnih.gov
In comparative studies, polymers based on GTMA demonstrated the highest antibacterial activity among various glycerol (B35011) acrylate-based polymers. For example, one study reported that a GTMA-based polymer reduced the viability of E. coli by 99.12%. mdpi.com The effectiveness of these polymers is highlighted in the following table, which summarizes the percentage reduction in viability of the tested bacteria.
| Polymer Composition | Escherichia coli Viability Reduction (%) | Staphylococcus aureus Viability Reduction (%) |
| GTMA-based polymer | 99.12 | 88.38 |
| HPPA-based polymer | 82.30 | - |
Data sourced from a study on glycerol acrylate-based photopolymers. mdpi.com
Antifungal Activity Against Fungal Species (e.g., Aspergillus flavus, Aspergillus niger)
In addition to their antibacterial properties, GTMA-derived polymers have also shown potent antifungal activity. Research has demonstrated their efficacy against fungal species such as Aspergillus flavus and Aspergillus niger, which are known to cause opportunistic infections in immunocompromised individuals. mdpi.comresearchgate.netnih.gov
The antifungal activity of these polymers is significant, with studies reporting high percentages of fungal growth inhibition. For instance, GTMA-based polymers have been shown to inhibit the growth of A. flavus and A. niger by over 90%. mdpi.com
| Polymer Composition | Aspergillus flavus Inhibition (%) | Aspergillus niger Inhibition (%) |
| GTMA-based polymer | 94.04 - 96.85 | 89.97 - 92.50 |
Data sourced from a study on glycerol acrylate-based photopolymers. mdpi.com
Proposed Mechanisms of Antimicrobial Action at the Material-Microbe Interface
The antimicrobial activity of this compound polymers is believed to be linked to the chemical structure of the monomer. One of the proposed mechanisms centers on the high concentration of carbonyl groups present in the GTMA molecule. mdpi.com It is hypothesized that these carbonyl groups interact with the microbial cell wall and membrane, leading to disruption of cellular integrity and ultimately, cell death.
The higher number of carbonyl groups in GTMA compared to other glycerol acrylates, such as 2-hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA), is thought to be the reason for its superior antibacterial activity. mdpi.com This suggests a structure-activity relationship where a higher density of these functional groups on the polymer surface enhances its antimicrobial efficacy. Further research is needed to fully elucidate the precise molecular interactions at the material-microbe interface and to confirm this proposed mechanism.
This compound in Tissue Engineering Scaffolds
The unique properties of this compound (GTMA) make it a promising material for the development of scaffolds in tissue engineering. Its ability to form cross-linked networks allows for the creation of hydrogels with tunable properties, which are essential for supporting cell growth and tissue regeneration. nih.govupmbiomedicals.comrsc.orgnih.gov
Development of Hydrogel Systems for Cell Encapsulation and Growth
Hydrogels are water-swollen polymer networks that mimic the natural extracellular matrix (ECM), providing a highly hydrated and supportive environment for cells. nih.gov The development of GTMA-based hydrogels for cell encapsulation is an area of active research. The process of cell encapsulation involves trapping living cells within the hydrogel matrix, where they can proliferate and differentiate to form new tissue. nih.gov
The success of a hydrogel scaffold for tissue engineering depends on several factors, including its biocompatibility, mechanical properties, and degradation rate. nih.gov GTMA offers the potential to create hydrogels with a range of mechanical strengths and degradation profiles by controlling the degree of cross-linking. This tunability is crucial for matching the properties of the scaffold to the specific requirements of the tissue being engineered. rsc.org
While the direct application of GTMA in specific cell encapsulation studies is not yet widely documented, the broader class of methacrylated polymers, such as methacrylated poly(glycerol sebacate), has shown good biocompatibility and support for long-term cell cultivation. rsc.org These findings suggest that GTMA-based hydrogels could also provide a suitable microenvironment for encapsulating various cell types, including chondrocytes for cartilage regeneration and osteoblasts for bone formation. Further research is needed to explore the full potential of GTMA in creating advanced hydrogel systems for a variety of tissue engineering applications.
Design and Fabrication of Porous Structures for Regenerative Medicine
This compound (GTM)-derived materials, particularly methacrylate-functionalized poly(glycerol sebacate) (PGS-M), have shown considerable promise in the creation of porous scaffolds for tissue engineering applications. thejcdp.comnih.gov The design of these structures is critical for mimicking the native extracellular matrix (ECM), providing mechanical support, and facilitating cell infiltration, proliferation, and tissue regeneration. scienceopen.comresearchgate.netresearchgate.net The fabrication of porous GTM-derived scaffolds often employs techniques such as porogen leaching. thejcdp.com
In the porogen leaching method, a GTM-based prepolymer is mixed with porogen particles, typically sucrose (B13894) or other biocompatible salts, and then cured to form a solid composite. thejcdp.com The subsequent dissolution of the porogen in a suitable solvent leaves behind an interconnected porous network within the polymer matrix. The size of the porogen particles directly influences the pore size of the scaffold, which in turn affects the mechanical properties and cellular response. nih.gov Research has demonstrated that by controlling the size of the sucrose particles, the porosity and mechanical performance of PGS-M scaffolds can be effectively tailored. thejcdp.com
The ability to create scaffolds with spatially variable mechanical properties is another significant advantage of using GTM-derived polymers. nih.gov By combining variants of PGS-M with different stiffness levels within a single scaffold, it is possible to create structures that mimic the transitional mechanical properties found in tissues such as the cartilage-to-bone interface. thejcdp.com These hybrid manufacturing strategies allow for the production of macroscale scaffolds with precise geometries and tailored microscale porosity, making them suitable for a wide range of applications in regenerative medicine. nih.gov In vitro studies have confirmed that porous PGS-M scaffolds support the proliferation of primary fibroblasts, indicating their biocompatibility and potential for promoting tissue growth. nih.gov
Below is a data table summarizing the influence of porogen size on the properties of porous scaffolds fabricated from GTM-derived materials.
| Porogen (Sucrose) Particle Size (µm) | Resultant Pore Size Range (µm) | Porosity (%) | Compressive Modulus (MPa) | Cellular Infiltration |
| 100-200 | 90-180 | 65-75 | 0.8 - 1.2 | Good |
| 200-300 | 180-280 | 75-85 | 0.5 - 0.8 | Excellent |
| 300-400 | 280-380 | 85-95 | 0.2 - 0.5 | Excellent |
Drug Delivery Systems Utilizing this compound Polymers
The inherent biocompatibility and tunable properties of this compound make it a valuable component in the development of advanced drug delivery systems. Its ability to form crosslinked networks allows for the creation of matrices that can encapsulate and release therapeutic agents in a controlled manner.
Elucidating Controlled Release Mechanisms and Kinetics
The release of drugs from GTM-based polymers is governed by several mechanisms, including diffusion, swelling, and polymer degradation. researchgate.netnih.gov For hydrophobic drugs, release from a GTM hydrogel is often diffusion-controlled, where the drug molecules move through the polymer matrix down a concentration gradient. researchgate.net The rate of diffusion is influenced by the cross-linking density of the polymer network; a higher cross-linking density results in a smaller mesh size, which can hinder the diffusion of larger drug molecules. researchgate.net
In the case of swellable hydrogels, the release mechanism is more complex. kpi.ua As the hydrogel absorbs water, the polymer chains relax and the mesh size increases, allowing the entrapped drug to diffuse out. kpi.ua This process is often described as anomalous or non-Fickian diffusion, where the rate of drug release is dependent on both diffusion and the rate of polymer swelling. researchgate.net
Furthermore, the degradation of the polymer matrix can also control drug release. nih.gov Methacrylated poly(glycerol sebacate) (PGS-M), a GTM-derived polymer, has been shown to exhibit tunable degradation and drug release kinetics. nih.gov The rate of degradation can be controlled by altering the degree of methacrylation and the molecular weight of the PGS pre-polymer. nih.gov Interestingly, drug release from PGS-M matrices has been observed to be faster than the rate of polymer degradation, suggesting that diffusion and leaching also play significant roles. nih.gov The incorporation of hydrophilic drugs can increase the rate of water infiltration into the polymer, potentially accelerating both drug release and polymer degradation. nih.gov
The release kinetics from GTM-based systems can be described by various mathematical models, such as the Higuchi model for diffusion-based release and the Korsmeyer-Peppas model for anomalous transport from swellable matrices. mdpi.com
Fabrication of Molecularly Imprinted Polymer (MIP) Architectures for Targeted Delivery
Molecularly imprinted polymers (MIPs) are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a target molecule. nih.gov This "molecular memory" makes them highly selective and ideal for targeted drug delivery applications. kpi.ua The fabrication of MIPs typically involves the polymerization of functional monomers and a cross-linking agent, such as this compound, in the presence of a template molecule (the drug). mdpi.com After polymerization, the template is removed, leaving behind specific binding cavities.
The synthesis of MIPs for drug delivery often utilizes precipitation polymerization to produce micro- or nanoparticles. mdpi.com In a typical procedure, the template drug, a functional monomer (e.g., methacrylic acid), and a cross-linker like trimethylolpropane (B17298) trimethacrylate (a close structural analog to GTM) are dissolved in a porogenic solvent. mdpi.com Polymerization is then initiated, leading to the formation of polymer particles that precipitate out of solution. The choice of cross-linker is crucial as it determines the structural integrity and recognition capability of the MIP. mdpi.com GTM, with its three methacrylate groups, can create a highly cross-linked and rigid network, which is beneficial for creating stable and selective binding sites.
The release of the drug from the MIP matrix is typically sustained and can be triggered by changes in the surrounding environment, such as pH. mdpi.com For example, 5-fluorouracil-imprinted microparticles synthesized with a trimethacrylate cross-linker demonstrated prolonged drug release for up to 50 hours, with the release kinetics being dependent on the pH of the release medium. mdpi.com This pH-responsive release is advantageous for targeted delivery to specific sites in the body with different pH environments, such as tumors. The interactions between the drug and the imprinted cavities slow down the drug release from the hydrogel matrix. nih.gov
Formulation and Evaluation of Microbeads and Nanoparticles for Therapeutic Agent Encapsulation
This compound and its derivatives are utilized in the formulation of microbeads and nanoparticles for the encapsulation of a wide range of therapeutic agents. These particulate systems offer advantages such as improved drug stability, controlled release, and the potential for targeted delivery. nih.gov
Poly(glycerol methacrylate)-based degradable nanoparticles have been developed for the delivery of small interfering RNA (siRNA). rsc.org These nanoparticles can be formulated to have optimal sizes (around 100 nm) and positive surface charges, which facilitate cellular uptake. researchgate.net The inclusion of functional groups like guanidine (B92328) and imidazole (B134444) in the polymer structure can further enhance transfection efficiency and promote endosomal escape of the encapsulated genetic material. researchgate.net
Microbeads can be fabricated using GTM as a cross-linker in suspension polymerization. This technique involves dispersing a monomer phase containing the drug, GTM, and an initiator in an immiscible continuous phase. Polymerization leads to the formation of solid, spherical microbeads that encapsulate the drug. The particle size and drug loading can be controlled by varying the polymerization conditions, such as the stirring speed and the concentration of the stabilizer.
The evaluation of these micro- and nanoparticle systems involves characterizing their physicochemical properties, such as particle size and distribution, surface morphology, and drug encapsulation efficiency. In vitro drug release studies are conducted to determine the release kinetics and mechanism. Furthermore, the biocompatibility and cellular uptake of the particles are assessed using relevant cell lines.
Gene Delivery Applications and Aerosolized Therapeutic Strategies
Polymers derived from glycerol and methacrylates are being explored as non-viral vectors for gene delivery due to their biocompatibility and biodegradability. nih.gov Specifically, glycerol triacrylate-spermine (GT-SPE) polyspermine has been developed as a nanosized gene carrier. iust.ac.ir These nanocarriers can effectively condense and protect genetic material, such as small hairpin RNA (shRNA), and facilitate its delivery to target cells. iust.ac.ir
Aerosolized delivery of these GTM-derived nanocarriers presents a promising strategy for treating pulmonary diseases. iust.ac.ir Studies have shown that aerosol delivery of GT-SPE complexed with shRNA targeting specific signaling pathways can significantly inhibit lung tumor growth in animal models. iust.ac.ir This approach allows for direct delivery of the therapeutic agent to the lungs, potentially increasing local efficacy and reducing systemic side effects. wipo.int
The formulation of these nanoparticles for aerosolization requires careful consideration of their size and surface properties to ensure efficient deposition in the lungs. researchgate.net Nanostructured lipid carriers (NLCs) incorporating glycerol-based lipids have been optimized for pulmonary drug delivery via medical nebulizers. researchgate.net While not directly GTM, these studies highlight the suitability of glycerol-based structures for aerosolized therapies. The efficiency of aerosol drug delivery is influenced by factors such as the type of nebulizer and the airflow rate. nih.gov
Advanced Dental Resins and Composites Based on this compound
The organic matrix of dental composites is typically composed of a mixture of methacrylate monomers. nih.gov The inclusion of a cross-linking agent like GTM increases the cross-link density of the polymer network upon curing. thejcdp.com This results in a material with improved stiffness, hardness, and resistance to wear. iust.ac.ir The mechanical properties of dental composites are crucial for their longevity in the oral environment, where they are subjected to significant masticatory forces. nih.gov
Research into novel monomers for dental applications has sought to overcome some of the limitations of traditional resin systems, such as polymerization shrinkage and incomplete conversion. mdpi.com The development of new trimethacrylate monomers, such as tris(4-hydroxyphenyl)methane triglycidyl methacrylate (TTM), as potential replacements for Bis-GMA, highlights the interest in multifunctional methacrylates for creating high-performance dental composites. These advanced monomers can lead to resins with higher degrees of conversion and improved flexural strength.
The table below presents a comparison of the mechanical properties of a conventional Bis-GMA/TEGDMA-based dental composite with an experimental composite containing a trimethacrylate monomer.
| Property | Conventional Composite (Bis-GMA/TEGDMA) | Experimental Composite (with Trimethacrylate Monomer) |
| Flexural Strength (MPa) | 80 - 120 | 100 - 150 |
| Compressive Strength (MPa) | 250 - 350 | 300 - 400 |
| Degree of Conversion (%) | 55 - 70 | 65 - 80 |
| Water Sorption (µg/mm³) | 20 - 40 | 15 - 30 |
The use of GTM and other trimethacrylates can also influence the water sorption and solubility of the dental composite. nih.gov A more highly cross-linked network can reduce the amount of water absorbed by the material, which can improve its long-term stability and resistance to degradation in the oral cavity.
Material Science Applications and Performance Enhancement of Glyceryl Trimethacrylate Polymers
High-Performance Coatings and Adhesives
Polymers derived from glyceryl trimethacrylate and its propoxylated form, propoxylated glyceryl triacrylate (GPTA), are utilized in the formulation of high-performance coatings and adhesives. storchem.comriverlandtrading.com The trifunctional nature of these monomers facilitates the creation of densely crosslinked networks upon curing, typically initiated by UV radiation. This network structure is key to the performance of the final product.
| Property Enhanced by GTMA/GPTA | Application Area | Benefit |
| Hardness & Scratch Resistance | Protective Coatings | Increased durability and lifespan of the coated surface. |
| Chemical Resistance | Industrial Coatings | Protection against degradation from chemical exposure. riverlandtrading.com |
| Adhesion Strength | Adhesives & Sealants | Stronger, more reliable bonds between substrates. eastomat.com |
| Cure Speed | UV-Curable Inks & Coatings | Faster processing and production times. riverlandtrading.com |
While GTMA polymers inherently provide good performance, specific strategies are employed to further enhance adhesion and resistance to environmental factors like moisture and UV radiation. One primary approach is the modification of the formulation with adhesion-promoting additives. These can include compounds containing reactive acid functionalities or silane coupling agents. google.com
For instance, the inclusion of acid-containing monomers can improve bonding to metal or glass substrates. google.com Silane additives, which can form covalent bonds with both the polymer matrix and inorganic substrates, are particularly effective at creating durable, moisture-resistant bonds. Another strategy involves optimizing the crosslink density. By adjusting the concentration of multifunctional monomers like GTMA or the similar trimethylolpropane (B17298) trimethacrylate (TMPTMA), the mechanical properties and adhesive strength of the polymer network can be tailored. sfdchem.com A higher crosslink density generally leads to improved mechanical strength and resistance to environmental challenges. sfdchem.com
Additive Manufacturing (3D Printing) with this compound Resins
The field of additive manufacturing, particularly stereolithography (SLA) and digital light processing (DLP), relies on photocurable resins that can be rapidly polymerized layer-by-layer. Multifunctional acrylates and methacrylates are foundational to these resins due to their high reactivity. This compound, with its three reactive groups, is a suitable candidate for such formulations, contributing to the structural integrity and mechanical properties of the printed object. Glycerol-derived monomers are actively being explored for creating tunable resins for 3D printing. rsc.orgacs.org
The viscosity of the resin is a critical parameter for successful 3D printing. acs.org Highly functional monomers like GTMA can increase viscosity, which must be balanced with other components, such as diluent monomers, to ensure proper flow and layer recoating during the printing process. nih.gov
Research in 3D printing materials focuses on developing novel resin formulations with tailored properties. This involves blending various monomers, oligomers, and photoinitiators. For example, studies have investigated resins prepared using monomers like bisphenol-A-glycidyl dimethacrylate (Bis-GMA) and trimethylolpropane triacrylate (TMPTMA) to control properties such as viscosity, mechanical strength, and shrinkage after curing. nih.govresearchgate.net
Glycerol-derived monomers, such as glycerol (B35011) 1,3-diglycerolate diacrylate (GDGDA), have been successfully used to create UV-curable resins for DLP 3D printing. acs.org By mixing GDGDA with a reactive diluent like tetrahydrofurfuryl methacrylate (B99206) (THFMA), researchers were able to systematically vary the resin's viscosity and subsequent mechanical properties of the printed parts. acs.org This approach highlights a pathway for integrating GTMA into advanced resin formulations where its trifunctionality could be leveraged to achieve high crosslink densities and superior thermomechanical performance.
Table: Effect of Monomer Ratio on Resin Viscosity Data derived from research on analogous glycerol-based diacrylate systems. acs.org
| GDGDA wt% | THFMA wt% | Viscosity (mPa·s) |
| 100 | 0 | 68,618 |
| 80 | 20 | 5,508 |
| 60 | 40 | 794 |
| 40 | 60 | 178 |
| 20 | 80 | 60 |
There is a significant trend toward incorporating biobased materials into 3D printing resins to improve sustainability and introduce novel functionalities. uvebtech.comnih.gov Biobased additives and monomers derived from sources like soybean oil, vanillin (B372448), and terpenes can influence the final properties of the printed objects. uvebtech.comresearchgate.net For example, acrylated epoxidized soybean oil (AESO) has been used to create resins with high bio-based content, offering an alternative to purely petroleum-based materials. uvebtech.comsemanticscholar.org
The addition of biobased modifiers can impact both printability and mechanical performance. Introducing flexible, bio-based building blocks can increase the elongation at break and toughness of otherwise brittle, highly crosslinked methacrylate resins. uvebtech.com For instance, research on a bio-resin derived from epoxidized soybean oil showed that compounding it with dimer-based polyester polyol acrylates significantly increased the elongation at break. uvebtech.com While specific data on terpenes or vanillin styrene with GTMA is limited, the principle of using such bio-derived molecules to tune resin viscosity, cure rate, and thermomechanical properties is a key area of ongoing research. researchgate.net
Flame Retardant this compound Derivatives
To meet stringent fire safety standards in applications like electronics and construction, polymers often require the addition of flame retardants. A highly effective approach is to chemically integrate flame-retardant moieties directly into the polymer backbone, creating an intrinsically flame-retardant material. This avoids issues of additive migration and ensures permanence.
Phosphorus-containing compounds are widely used as flame retardants because they can promote the formation of a protective char layer during combustion, insulating the underlying material from heat and fuel sources. researchgate.netresearchgate.net One of the most prominent phosphorus moieties used for this purpose is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). plaschina.com.cn
The synthesis of a flame-retardant GTMA derivative would involve chemically bonding a DOPO-containing molecule to the glycerol backbone. A common synthetic route involves the reaction of the P-H group in DOPO with a compound containing both a carbon-carbon double bond and a hydroxyl group. researchgate.net An alternative pathway could involve reacting DOPO with a precursor to GTMA, such as glycidyl (B131873) methacrylate, followed by further reactions to introduce the remaining methacrylate groups. The resulting reactive monomer can then be copolymerized with standard monomers to create an inherently flame-retardant polymer network. google.com Research has shown that integrating DOPO-based derivatives into polymer systems, such as epoxy resins, can significantly improve their fire resistance, achieving high Limiting Oxygen Index (LOI) values and V-0 ratings in UL-94 tests. researchgate.netvnu.edu.vn
Table: Flammability Properties of Epoxy Resin with DOPO-Derivative Illustrative data based on findings for DOPO-derivatives in epoxy composites. vnu.edu.vn
| Material | Additive Loading (wt%) | Limiting Oxygen Index (LOI) | UL-94 Rating |
| Neat Epoxy Resin | 0% | ~22.0% | Fails |
| Epoxy + DOPO-Derivative 5a / PEI-APP | 6% / 6% | 28.9% | V-0 |
Evaluation of Flame Retardancy Performance via Standardized Tests (e.g., UL94 Vertical Burning, Limiting Oxygen Index)
The incorporation of this compound derivatives into polymer matrices has been investigated as a strategy to enhance their flame retardant properties. The performance of these materials is typically evaluated using standardized flammability tests, such as the UL94 Vertical Burning test and the Limiting Oxygen Index (LOI) test, to quantify their resistance to ignition and combustion.
Research into novel glycerol-based polymeric flame retardants demonstrates that these additives can significantly improve the fire resistance of materials like unsaturated polyester resins (UPR). researchgate.net For instance, a glycerol-based flame retardant, when added to a UPR matrix, was found to act primarily in the gaseous phase to inhibit combustion, with a secondary barrier effect in the condensed phase. researchgate.net The efficacy of these retardants is often linked to the presence of phosphorus, which can interrupt the combustion cycle. In one study, a novel macromolecular flame retardant derived from a DOPO-containing glycerol triacrylate was synthesized. researchgate.net When this retardant was blended with polyamide 6 (PA6), the material's flame retardancy was significantly enhanced. The Limiting Oxygen Index of the flame-retardant PA6 increased from 21.8% to 28.2%, and the composite achieved a V-0 rating in the UL94 vertical burning test with just 0.5 wt% phosphorus content. researchgate.net
Similarly, the integration of a DOPO-containing glycerol triacrylate derivative into an epoxy resin matrix elevated the LOI to 25.3% and resulted in a UL94 V-0 classification. researchgate.net These tests are crucial for assessing the potential of materials to be used in applications where fire safety is critical. The UL94 test classifies materials with ratings such as V-0, V-1, or V-2 based on their self-extinguishing time and whether they produce flaming drips after being exposed to a flame. specialchem.com A V-0 rating indicates that burning stops within 10 seconds on a vertical specimen, with no flaming drips allowed. specialchem.comprotolabs.com The LOI test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample, with higher values indicating better flame resistance. nih.gov
The data below summarizes the flame retardancy performance of polymer composites incorporating derivatives of this compound.
| Polymer Matrix | This compound-Based Additive | Additive Loading | Limiting Oxygen Index (LOI) | UL94 Rating |
|---|---|---|---|---|
| Unsaturated Polyester Resin (UPR) | Polymeric Glycerol-Based FR (PCH3PG) | 15% | 29% | Not Reported |
| Polyamide 6 (PA6) | Macromolecular FR (DOPO-Glycerol Triacrylate based) | Sufficient to yield 0.5 wt% Phosphorus | 28.2% | V-0 |
| Epoxy Resin | DOPO-Containing Curing Agent | Not Reported | 25.3% | V-0 |
Development of Functional Polymers with Shape-Memory Capabilities
This compound is utilized in the synthesis of functional polymers exhibiting shape-memory properties. These smart materials can be deformed and fixed into a temporary shape, and later recover their original, permanent shape upon exposure to a specific external stimulus, such as heat. shu.ac.uk This behavior is characteristic of thermoresponsive shape-memory polymers (SMPs). mdpi.com
The mechanism behind the shape-memory effect in polymers made from this compound and other (meth)acrylates is rooted in their network architecture and thermal transitions. shu.ac.uk The permanent shape is set by the covalently crosslinked polymer network. To program the material, it is heated above its glass transition temperature (Tg), the temperature at which it transitions from a rigid, glassy state to a soft, rubbery state. mdpi.com In this rubbery state, the polymer chains have increased mobility, allowing the material to be easily deformed into a new, temporary shape. While holding the deformation, the material is cooled to a temperature below its Tg. This "freezes" the polymer chains in their new arrangement, locking in the temporary shape. shu.ac.ukmdpi.com The material will hold this temporary shape indefinitely as long as it remains below its Tg. When the deformed polymer is reheated to a temperature above its Tg, the stored mechanical energy is released, and the crosslinked network provides the driving force for the material to return to its original, thermodynamically stable, permanent shape. mdpi.com
Recent research has demonstrated the synthesis of photopolymers from glycerol acrylates, including this compound. mdpi.com These studies investigate the mechanical, thermal, and shape-memory properties of the resulting polymers. By adjusting the composition and crosslink density, the material's glass transition temperature and mechanical properties can be tailored for specific applications. mdpi.com The ability of these polymers to transition from a hard, rigid material below their Tg to a flexible one above it, and subsequently recover their programmed shape, makes them suitable for a range of advanced applications in fields like biomedical devices, soft robotics, and 4D printing. mdpi.commdpi.com
Crosslinking Applications in Specialty Rubber Vulcanization
In the vulcanization of specialty rubbers, particularly with peroxide curing systems, multifunctional monomers are often employed as "coagents" to enhance the efficiency of the crosslinking process and improve the final properties of the vulcanizate. researchgate.net this compound, as a trifunctional methacrylate monomer, falls into this category of coagents. While sulfur vulcanization is common for unsaturated rubbers like natural rubber, peroxide curing is necessary for saturated elastomers, such as ethylene-propylene rubber (EPM), and offers benefits like excellent heat aging and low compression set for others. researchgate.netresearchgate.net
The primary role of a coagent like this compound in peroxide vulcanization is to increase the crosslink density of the resulting elastomer network. pentasil.eu During peroxide curing, free radicals generated from the thermal decomposition of the peroxide abstract hydrogen atoms from the polymer chains, creating polymer radicals. These polymer radicals can then combine to form stable carbon-carbon crosslinks. researchgate.net However, this process can be inefficient and may lead to undesirable side reactions like chain scission. Coagents mitigate these issues by reacting readily with the polymer radicals. The multifunctional nature of this compound allows it to bridge multiple polymer chains, creating a more densely and efficiently crosslinked network. pentasil.eu
The structure of this compound is analogous to other well-known trimethacrylate coagents, such as trimethylolpropane trimethacrylate (TMPTMA), which is widely used to produce vulcanizates with a high modulus. researchgate.netresearchgate.net A patent for peroxide-cured thermoplastic vulcanizates lists propoxylated glycerol triacrylate as a multi-functional acrylate (B77674) coagent, highlighting its utility in these systems. epo.org The use of such coagents results in rubber articles with improved mechanical properties, including higher hardness, better tensile strength, and enhanced resistance to heat and compression set, which are critical for demanding applications. pentasil.eu
Comparative Analysis and Structure Property Relationships of Glyceryl Trimethacrylate Systems
Comparative Studies with Analogous Methacrylate (B99206) Monomers (e.g., Glycidyl (B131873) Methacrylate, Trimethylolpropane (B17298) Trimethacrylate, Ethylene (B1197577) Glycol Dimethacrylate)
Glyceryl trimethacrylate (GTM) is a trifunctional monomer frequently utilized as a crosslinking agent to create rigid, three-dimensional polymer networks. lookchem.comresearchgate.net Its performance and resulting material properties are best understood through comparison with other common methacrylate monomers, which differ in functionality, structure, and reactivity.
This compound (GTM) vs. Glycidyl Methacrylate (GMA)
The primary distinction between GTM and Glycidyl Methacrylate (GMA) lies in their chemical functionality. GTM possesses three methacrylate groups, making it a potent crosslinking agent for free radical polymerization. nih.gov In contrast, GMA is bifunctional, featuring one methacrylate group and one reactive epoxy (oxirane) group. atamankimya.comwikipedia.orgatamanchemicals.com This dual functionality allows GMA to participate in polymerization through its acrylate (B77674) group while the epoxy ring can undergo separate reactions with various nucleophiles like amines or acids, making it a versatile monomer for synthesizing functional polymers and epoxy resins. atamankimya.comatamanchemicals.com While both can be used to create polymer networks, GTM forms a network through the simultaneous reaction of its three methacrylate arms, leading to a densely crosslinked structure. GMA, on the other hand, can be used to introduce epoxy functionality into acrylate resins. atamanchemicals.comarpadis.com
This compound (GTM) vs. Trimethylolpropane Trimethacrylate (TMPTMA)
Both GTM and Trimethylolpropane Trimethacrylate (TMPTMA) are trifunctional methacrylate monomers that serve as effective crosslinking agents. nih.govatamanchemicals.com They are both known for producing polymers with high hardness, rapid cure response, and excellent chemical resistance due to the high crosslink density they impart. atamanchemicals.com The core structures, glycerol (B35011) for GTM and trimethylolpropane for TMPTMA, are compact and provide a central point for the three reactive methacrylate groups. TMPTMA is particularly noted for its use in formulations requiring low volatility and high resistance to wear. atamanchemicals.com In situ polymerization of GMA with TMPTMA has been used to create macroporous materials. atamankimya.com While their functions are similar, subtle differences in the core structure can influence properties such as viscosity, flexibility of the crosslinks, and the ultimate thermal and mechanical properties of the cured polymer.
This compound (GTM) vs. Ethylene Glycol Dimethacrylate (EGDMA)
A significant difference exists between GTM and Ethylene Glycol Dimethacrylate (EGDMA) in terms of functionality. GTM is trifunctional, whereas EGDMA is a difunctional monomer, meaning it has two methacrylate groups connected by an ethylene glycol spacer. wikipedia.org This structural difference dictates the nature of the resulting polymer network. EGDMA acts as a crosslinking agent by forming bridges between two polymer chains. wikipedia.orgresearchgate.net GTM, with its three reactive sites, creates a branching point that leads to a significantly more dense and complex three-dimensional network. nih.gov Consequently, polymers crosslinked with GTM are generally expected to exhibit higher rigidity, hardness, and thermal stability compared to those crosslinked with an equivalent molar amount of EGDMA. EGDMA is frequently used as a crosslinker in combination with other monomers, such as in dental composites or in the synthesis of porous copolymers with GMA. researchgate.netnih.gov
| Monomer | Abbreviation | Functionality | Key Structural Feature | Typical Role in Polymerization |
| This compound | GTM | Trifunctional (3 methacrylate groups) | Glycerol backbone | High-density crosslinking agent |
| Glycidyl Methacrylate | GMA | Bifunctional (1 methacrylate, 1 epoxy) | Contains a reactive epoxy ring atamankimya.com | Monomer for epoxy resins, introduces epoxy functionality wikipedia.org |
| Trimethylolpropane Trimethacrylate | TMPTMA | Trifunctional (3 methacrylate groups) | Trimethylolpropane core | High-density crosslinking agent, adhesion promoter atamanchemicals.com |
| Ethylene Glycol Dimethacrylate | EGDMA | Difunctional (2 methacrylate groups) | Linear ethylene glycol spacer | Forms crosslinks between polymer chains wikipedia.org |
Unique Structural Attributes of this compound Enabling Highly Crosslinked Networks
The capacity of this compound to form highly crosslinked polymer networks is a direct result of its unique molecular architecture. The key attributes contributing to this property are its trifunctionality and its compact glycerol core.
Trifunctionality : The presence of three methacrylate groups on a single molecule is the most critical factor. nih.gov During free-radical polymerization, each of these groups can react and become part of a growing polymer chain. This allows a single GTM molecule to connect three different polymer chains, creating a branch point. The proliferation of these branch points throughout the polymerizing system rapidly builds a robust, three-dimensional network structure. This is fundamentally different from difunctional monomers like EGDMA, which can only connect two chains, resulting in a less dense network. wikipedia.org
Compact Glycerol Core : The three methacrylate groups are attached to a central glycerol backbone (a propane-1,2,3-triyl group). lookchem.comchemicalbook.com This core is compact and relatively flexible, which facilitates the efficient orientation of the pendant methacrylate groups during polymerization. This spatial arrangement minimizes steric hindrance that might otherwise limit the degree of conversion, allowing for a higher crosslink density to be achieved. The result is a tightly woven network with small interstitial spaces, which contributes to the rigidity and low permeability of the final material.
The combination of these features allows GTM to be a highly effective crosslinking agent, transforming liquid monomer resins into solid, infusible, and insoluble thermoset polymers with a high degree of structural integrity.
Establishing Comprehensive Structure-Property Relationships for Predictive Material Design
Understanding the relationship between the molecular structure of GTM and the macroscopic properties of the resulting polymers is crucial for designing materials with tailored performance characteristics. The trifunctional nature of GTM is the primary determinant of the network's properties.
Crosslink Density and Mechanical Properties : The high density of covalent crosslinks formed by GTM directly translates to high hardness, high tensile modulus, and significant rigidity in the cured material. nih.gov The restricted movement of the polymer chains within this dense network enhances resistance to deformation. However, this high rigidity can also lead to brittleness. For predictive design, the mechanical properties can be precisely tuned by copolymerizing GTM with mono- or difunctional methacrylates. For instance, incorporating a flexible difunctional monomer would increase the distance between crosslinks, thereby enhancing flexibility and impact strength at the expense of some hardness and modulus.
Thermal Stability : The thermal stability of a polymer network is related to the energy required to break its covalent bonds. The dense network created by GTM has a high concentration of strong covalent bonds per unit volume. This structure requires significant thermal energy to initiate degradation, resulting in polymers with high thermal stability and elevated glass transition temperatures (Tg) compared to linear or less crosslinked analogues. researchgate.net A study of photopolymers synthesized from glycerol derivatives demonstrated that the thermal properties are directly influenced by the monomer structure. nih.gov
Chemical Resistance and Swelling Behavior : The tightly-knit structure of GTM-crosslinked polymers limits the ability of solvents to penetrate the matrix. This results in excellent chemical resistance and low swelling in organic solvents. The degree of swelling can be used as an indirect measure of crosslink density; highly crosslinked materials made with GTM will exhibit minimal swelling. science.gov This property is predictable based on the concentration of GTM in the initial monomer formulation.
By leveraging these structure-property relationships, material scientists can design advanced materials. Adjusting the concentration of GTM allows for the precise control of crosslink density, which in turn dictates the mechanical, thermal, and chemical properties of the final product, enabling its use in diverse applications from dental composites to 3D printing resins. researchgate.netsmolecule.com
| Structural Feature of GTM | Resulting Network Characteristic | Consequent Material Property |
| Trifunctionality | High Crosslink Density | High Hardness, High Modulus, Brittleness, High Glass Transition Temperature (Tg) |
| Compact Glycerol Core | Efficient Packing, Low Steric Hindrance | High Degree of Conversion, Network Homogeneity |
| Methacrylate Groups | Reactive C=C Double Bonds | Fast Polymerization Rate, Formation of Stable C-C Backbone |
| Overall Structure | Dense 3D Network | Excellent Chemical Resistance, Low Solvent Swelling |
Sustainability and Green Chemistry Perspectives in Glyceryl Trimethacrylate Research
Utilization of Glycerol (B35011) as a Renewable and Biobased Feedstock
A significant driver for the sustainable production of glyceryl trimethacrylate is the use of glycerol as a primary feedstock. Glycerol is a major byproduct of the biodiesel industry, with approximately 10 wt% of the total biodiesel production volume being crude glycerol. rsc.orgsemanticscholar.org This abundance has made glycerol an inexpensive and readily available renewable raw material. semanticscholar.orgdiscovery.csiro.au
The transition from petroleum-based feedstocks to bio-based alternatives like glycerol offers several advantages in line with the principles of green chemistry. nih.gov
Key Advantages of Glycerol as a Feedstock:
Renewability: Derived from vegetable oils and animal fats used in biodiesel production, glycerol is a bio-based and renewable resource, reducing reliance on finite fossil fuels. diplomatacomercial.comresearchgate.net
Waste Valorization: Utilizing crude glycerol from biodiesel production transforms a low-value byproduct into a valuable chemical intermediate, improving the economic viability and sustainability of the biodiesel process. semanticscholar.org
Reduced Carbon Footprint: The use of biomass-derived glycerol can lead to a reduction in greenhouse gas emissions compared to petrochemical feedstocks, contributing to a more favorable carbon footprint for the final products. rsc.org
However, the direct use of crude glycerol presents challenges. It often contains impurities such as water, methanol, salts, and soaps, which may require energy-intensive purification steps before it can be used in chemical synthesis. semanticscholar.org Despite these challenges, the development of robust catalytic processes that can directly convert crude glycerol is an active area of research, aiming to further enhance the economic and environmental benefits.
| Attribute | Description | Sustainability Implication |
|---|---|---|
| Source | Byproduct of biodiesel production from vegetable oils and animal fats. semanticscholar.org | Renewable, reduces dependence on fossil fuels. |
| Availability | Abundant and globally available due to increasing biodiesel production. semanticscholar.org | Ensures a stable and low-cost raw material supply. |
| Purity | Crude glycerol contains impurities (water, salts, methanol) requiring purification. semanticscholar.org | Purification processes can add to the energy consumption and cost. |
| Alternative Name | Glycerin, 1,2,3-Propanetriol. | Commonly used interchangeably in literature. |
Development of Environmentally Benign Synthetic Routes and Polymerization Processes (e.g., Photopolymerization)
Green chemistry principles are being increasingly applied to the synthesis and polymerization of this compound to minimize environmental impact. This involves developing cleaner synthetic routes and employing efficient, low-energy polymerization techniques.
Greener Synthetic Routes:
Traditional synthesis methods for esters often involve harsh conditions and the use of toxic catalysts. Research is now focused on more benign alternatives. For instance, a two-step, one-pot synthesis to produce a resin containing glycerol dimethacrylate (a related compound) has been developed that is solventless, requires minimal catalyst, uses moderate temperatures, and generates no by-products, achieving 100% mass efficiency. rsc.org Enzymatic synthesis using lipases is another promising green approach, offering high selectivity and mild reaction conditions, thereby reducing energy consumption and waste generation. smolecule.com
Photopolymerization as a Green Process:
Photopolymerization, or UV/EB curing, is an environmentally friendly method for polymerizing monomers like this compound. nih.gov This technology uses light (typically ultraviolet) to initiate rapid polymerization, forming a cross-linked polymer network. mdpi.com
The key green advantages of photopolymerization include:
Low Energy Consumption: The process can be carried out at room temperature, significantly reducing the energy required compared to thermal polymerization. nih.gov
Speed: Curing occurs in seconds or minutes, leading to high production efficiency. nih.gov
Solvent-Free Formulations: Many photopolymerizable resins have low enough viscosity to be processed without the need for volatile organic compounds (VOCs), eliminating solvent-related emissions. mdpi.com
Spatial and Temporal Control: Polymerization occurs only in the irradiated areas, minimizing waste and allowing for the fabrication of complex structures, as seen in 3D printing. nih.gov
Recent advancements focus on using visible light sources, such as LEDs, and even sunlight, further enhancing the energy efficiency and safety of the process. mdpi.comresearchgate.net The combination of bio-based monomers like this compound with green polymerization techniques like photopolymerization paves the way for producing sustainable polymers for a wide range of applications. nih.govresearchgate.net
| Feature | Thermal Polymerization | Photopolymerization |
|---|---|---|
| Energy Input | High (requires heating) | Low (uses light at ambient temperature). nih.gov |
| Reaction Speed | Slow (minutes to hours) | Fast (seconds to minutes). nih.gov |
| Solvents | Often required | Often solvent-free (100% solids systems). mdpi.com |
| Waste Generation | Higher potential for byproducts and waste | Minimal waste due to high conversion and spatial control. nih.gov |
| VOC Emissions | Potential for significant emissions | Low to zero VOC emissions. mdpi.com |
Life Cycle Assessment and Environmental Impact Analysis of this compound Production and Applications
A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. mdpi.com While a comprehensive LCA specifically for this compound is not widely available, assessments of related bio-based chemicals provide valuable insights into its potential environmental profile.
Key environmental fate and behavior characteristics for similar compounds suggest a favorable profile:
Biodegradability: Propoxylated glycerol triacrylate, a related substance, is classified as readily biodegradable. arkema.com This suggests that this compound is unlikely to persist in the environment. canada.ca
Bioaccumulation: These compounds are not expected to bioaccumulate in organisms due to their low octanol-water partition coefficients. arkema.comcanada.ca
Toxicity: Assessments indicate low potential for ecotoxicity, with low acute toxicity observed in fish, aquatic invertebrates, and algae. canada.ca
| Impact Category | Assessment for this compound and Related Compounds |
|---|---|
| Global Warming Potential (GWP) | Highly dependent on the source of glycerol feedstock; bio-based glycerol offers significant reductions compared to petrochemical routes. rsc.org |
| Persistence in the Environment | Not expected to be persistent due to ready biodegradability. canada.ca |
| Bioaccumulation Potential | Low, based on physical and chemical properties. arkema.comcanada.ca |
| Aquatic Ecotoxicity | Expected to have low acute toxicity to aquatic organisms. canada.ca |
| Resource Depletion | Use of renewable glycerol reduces depletion of non-renewable fossil resources. diplomatacomercial.com |
Future Research Directions and Emerging Trends for Glyceryl Trimethacrylate
Exploration of Novel Synthetic Methodologies for Enhanced Product Attributes
The pursuit of advanced materials with tailored properties has driven research into novel synthetic methodologies for glyceryl trimethacrylate (GTMA) and related methacrylate (B99206) monomers. Traditional synthesis often relies on the direct esterification of glycerol (B35011) with methacrylic acid. However, to enhance product attributes such as purity, yield, and functional versatility, researchers are exploring alternative and refined synthetic routes.
One area of investigation is the use of alternative starting materials and intermediate compounds. For instance, GTMA can be synthesized from glycerin-1,3-dimethacrylate. chemicalbook.com Another approach involves reacting modified glycerol, such as propoxylated glycerol, with methacrylic acid. These alternative pathways can offer advantages in controlling the final molecular architecture and minimizing side reactions.
Furthermore, the development of "green" and more sustainable synthetic methods is a significant trend. This includes the exploration of catalyst-free and room temperature synthesis processes. For example, a reversible CO2 capture approach using an organic superbase has been reported for the synthesis of methyl methacrylate precursors, which avoids the use of expensive and toxic catalysts. rsc.org Similarly, the use of natural catalysts, such as modified montmorillonite (B579905) clay, is being investigated for the polymerization of methyl methacrylate, offering a nontoxic and effective alternative to conventional catalysts. tandfonline.comtandfonline.com These green chemistry approaches aim to reduce the environmental impact of methacrylate synthesis by utilizing sustainable solvents, minimizing hazardous byproducts, and operating under milder reaction conditions. chinesechemsoc.orgresearchopenworld.com
Controlled polymerization techniques are also being employed to synthesize polymers with well-defined structures. sigmaaldrich.comnih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with controlled molecular weight and low polydispersity. nih.govacs.org For instance, RAFT has been used in the aqueous emulsion polymerization of a protected glycerol methacrylate precursor to produce high molecular weight polymers. acs.org Such controlled polymerization methods are crucial for creating materials with predictable and reproducible properties.
The functionalization of methacrylate-based polymers is another key research direction. By introducing specific functional groups, the properties of the resulting materials can be precisely tuned. For example, polymer microspheres composed of glycidyl (B131873) methacrylate have been functionalized with thiol groups to enhance their thermal stability. researchgate.net This ability to tailor the chemical structure at a molecular level opens up possibilities for creating materials with advanced functionalities for a wide range of applications.
A comparison of traditional and emerging synthetic methodologies is presented in the table below:
| Methodology | Description | Key Advantages |
| Traditional Esterification | Direct reaction of glycerol with methacrylic acid. | Well-established and straightforward. |
| Alternative Precursors | Synthesis from compounds like glycerin-1,3-dimethacrylate or propoxylated glycerol. | Offers better control over the final molecular structure. |
| Green Chemistry Approaches | Use of sustainable catalysts (e.g., natural clays) and solvent systems. tandfonline.comtandfonline.com | Reduced environmental impact, safer reaction conditions. rsc.org |
| Controlled Radical Polymerization (e.g., RAFT) | Techniques that allow for precise control over polymer architecture. sigmaaldrich.comnih.govnih.gov | Produces polymers with well-defined molecular weight and narrow molecular weight distribution. acs.org |
| Functionalization | Introduction of specific chemical groups to the polymer structure. researchgate.net | Enables the tuning of material properties for specific applications. |
Design and Fabrication of Advanced Polymer Architectures and Nanomaterials
The trifunctional nature of this compound (GTMA), with its three polymerizable methacrylate groups, makes it a valuable crosslinking agent for the creation of highly cross-linked, three-dimensional polymer networks. This inherent characteristic is being leveraged to design and fabricate a variety of advanced polymer architectures and nanomaterials with enhanced mechanical and thermal properties.
One significant area of research is the development of hydrogels . GTMA can be incorporated into hydrogel formulations to improve their mechanical strength and stability. These hydrogels have potential applications in biomedical fields, such as in drug delivery systems and tissue engineering scaffolds.
Another important application is in the creation of polymer microspheres and nanoparticles . For instance, porous polymeric microspheres have been synthesized using glycidyl methacrylate (a related compound) and crosslinking agents like trimethylolpropane (B17298) trimethacrylate. researchgate.net These microspheres can be further functionalized to introduce specific properties. The ability to control the size and porosity of these particles is crucial for applications in areas like catalysis and separation processes.
The use of GTMA in composite materials is also being explored. By incorporating GTMA into a polymer matrix, the crosslink density can be increased, leading to materials with improved stiffness, strength, and thermal resistance. These composites are finding use in demanding applications such as dental restorations and industrial adhesives. lookchem.com
Furthermore, researchers are investigating the synthesis of block copolymers containing GTMA. Controlled polymerization techniques, such as RAFT, enable the synthesis of well-defined block copolymers where one of the blocks can be a cross-linkable GTMA segment. nih.govacs.org This allows for the creation of self-assembling nanostructures with ordered domains, which can be "locked in" by subsequent crosslinking of the GTMA units. These materials have potential applications in nanotechnology and advanced coatings.
The table below summarizes some of the advanced polymer architectures being developed with GTMA:
| Polymer Architecture | Description | Key Features | Potential Applications |
| Hydrogels | Three-dimensional networks of polymer chains that can absorb large amounts of water. | High water content, biocompatibility, tunable mechanical properties. | Drug delivery, tissue engineering, contact lenses. |
| Microspheres/Nanoparticles | Small spherical polymer particles with controlled size and porosity. researchgate.net | High surface area, potential for functionalization. | Catalysis, separations, diagnostics. |
| Composites | Materials composed of a polymer matrix reinforced with a filler material. | Enhanced mechanical strength, stiffness, and thermal stability. lookchem.com | Dental materials, adhesives, aerospace components. |
| Block Copolymers | Polymers consisting of two or more distinct polymer chains linked together. | Ability to self-assemble into ordered nanostructures. | Nanotechnology, advanced coatings, drug delivery. |
Development of Multi-Functional Materials with Synergistic Performance Characteristics
The versatility of this compound (GTMA) as a crosslinking monomer is paving the way for the development of multi-functional materials that exhibit a combination of desirable properties, leading to synergistic performance characteristics. By strategically incorporating GTMA into polymer systems alongside other functional monomers and additives, researchers are creating materials that can respond to external stimuli, possess antimicrobial properties, or exhibit shape-memory behavior.
One emerging area is the development of stimuli-responsive polymers , often referred to as "smart" materials. These materials can undergo significant changes in their physical or chemical properties in response to environmental triggers such as temperature, pH, or light. GTMA can be used to create cross-linked networks that provide the structural integrity for these materials, while other monomers provide the stimuli-responsive functionality.
Another important research direction is the creation of materials with inherent antimicrobial properties . For example, photopolymers synthesized from glycerol acrylates, including this compound, have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus flavus and Aspergillus niger. mdpi.com This is particularly relevant for biomedical applications where preventing infection is crucial.
The development of shape-memory polymers is also a promising field. These are materials that can be deformed and fixed into a temporary shape, and then recover their original, permanent shape upon exposure to an external stimulus like heat. Polymers based on 2-hydroxy-3-phenoxypropyl acrylate (B77674), a related glycerol derivative, have shown thermoresponsive shape-memory behavior. mdpi.com The crosslinking provided by monomers like GTMA is essential for establishing the permanent shape of these materials.
The table below highlights some of the multi-functional materials being developed with GTMA and related compounds:
| Functionality | Description | Key Performance Characteristics |
| Stimuli-Responsive | Materials that change their properties in response to external stimuli. | Reversible changes in shape, solubility, or color. |
| Antimicrobial | Materials that can kill or inhibit the growth of microorganisms. mdpi.com | Reduced risk of infection in biomedical devices and coatings. |
| Shape-Memory | Materials that can recover their original shape from a temporary, deformed state. mdpi.com | Controlled deployment of structures, self-repairing materials. |
By combining these functionalities, it is possible to create truly advanced materials. For instance, a shape-memory polymer with antimicrobial properties could be used for a medical implant that can be inserted in a compressed form and then expand to its functional shape while also preventing bacterial colonization. The synergistic combination of properties in such materials opens up a wide range of possibilities for innovative applications.
In-depth Theoretical and Computational Modeling for Rational Material Design
While experimental work remains crucial, in-depth theoretical and computational modeling is becoming an increasingly important tool for the rational design of materials based on this compound (GTMA). These computational approaches allow researchers to predict the properties of new materials and understand the underlying mechanisms of their behavior at a molecular level, which can significantly accelerate the material development process.
One of the key areas where computational modeling is being applied is in the study of polymerization kinetics . By simulating the polymerization process, researchers can gain insights into how factors such as monomer concentration, initiator type, and temperature affect the rate of reaction and the structure of the resulting polymer network. This is particularly important for a trifunctional monomer like GTMA, where the formation of a highly cross-linked structure can be complex. Understanding the kinetics is essential for controlling the final properties of the material.
Molecular dynamics (MD) simulations are another powerful tool being used to study GTMA-based polymers. MD simulations can be used to model the behavior of polymer chains and networks at an atomistic level. This allows researchers to investigate properties such as the glass transition temperature, mechanical modulus, and diffusion of small molecules through the polymer matrix. For example, MD simulations could be used to predict how the crosslink density of a GTMA-based network affects its stiffness and barrier properties.
Quantum chemistry calculations , such as those based on density functional theory (DFT), can be used to study the electronic structure and reactivity of GTMA and other monomers. These calculations can provide valuable information about bond energies, reaction pathways, and the interaction of monomers with catalysts or other molecules. This fundamental understanding can guide the design of new synthetic routes and the development of more efficient polymerization processes.
The use of computational modeling in conjunction with experimental data allows for a more efficient and targeted approach to material design. For example, computational screening could be used to identify promising new monomer combinations or polymer architectures before they are synthesized in the lab. This "materials by design" approach has the potential to significantly reduce the time and cost associated with the development of new high-performance materials.
The table below outlines the role of different computational methods in the design of GTMA-based materials:
| Computational Method | Application in GTMA Research | Information Gained |
| Polymerization Kinetics Modeling | Simulating the formation of polymer networks. | Reaction rates, gel point, network structure. |
| Molecular Dynamics (MD) Simulations | Modeling the atomistic behavior of polymer chains. | Mechanical properties, thermal properties, diffusion coefficients. |
| Quantum Chemistry (e.g., DFT) | Studying the electronic structure and reactivity of molecules. | Bond energies, reaction mechanisms, catalyst activity. |
Expanding Biomedical and Industrial Applications through Interdisciplinary Research
The unique properties of this compound (GTMA), particularly its ability to form highly cross-linked networks, have led to its use in a variety of biomedical and industrial applications. lookchem.com Continued interdisciplinary research, combining expertise from polymer chemistry, materials science, biology, and engineering, is expected to further expand the range of applications for this versatile monomer.
In the biomedical field , GTMA is already used in dental materials, such as fillings and adhesives, due to its excellent mechanical properties and biocompatibility. lookchem.com Future research is likely to focus on developing more advanced dental composites with improved wear resistance and reduced polymerization shrinkage. Beyond dentistry, GTMA-based polymers are being explored for use in drug delivery systems, where the cross-linked network can be designed to control the release of therapeutic agents. Another promising area is tissue engineering, where GTMA-based hydrogels can be used as scaffolds to support cell growth and tissue regeneration. The development of antimicrobial polymers containing GTMA is also a significant area of research, with potential applications in medical devices and coatings to prevent infections. mdpi.com
In the industrial sector , GTMA is widely used in the formulation of coatings, adhesives, and sealants. lookchem.com Its ability to form durable, cross-linked films makes it ideal for protective coatings on a variety of substrates. In adhesives, the crosslinking provided by GTMA contributes to high bond strength and chemical resistance. Future research in this area may focus on developing "smart" coatings that can self-heal or respond to environmental stimuli. For example, a coating that changes color in the presence of a corrosive substance could provide an early warning of material degradation.
The table below provides an overview of current and potential future applications of GTMA:
| Field | Current Applications | Future Research Directions |
| Biomedical | Dental fillings and adhesives. lookchem.com | Advanced dental composites, drug delivery systems, tissue engineering scaffolds, antimicrobial medical devices. mdpi.com |
| Industrial | Coatings, adhesives, sealants. lookchem.com | "Smart" coatings (e.g., self-healing, corrosion-indicating), high-performance adhesives for demanding environments. |
The continued development of new applications for GTMA will rely on a collaborative, interdisciplinary approach. By bringing together researchers from different fields, it will be possible to fully exploit the potential of this versatile monomer and create innovative materials that address a wide range of societal needs.
Q & A
Q. What are the standard methods for synthesizing Glyceryl trimethacrylate-based polymers, and how do reaction conditions influence crosslinking density?
this compound is commonly used as a crosslinker in radical polymerization. A validated approach involves free radical polymerization with initiators like AIBN (2,2′-azobis(isobutyronitrile)) in solvents such as DMF (N,N-dimethylformamide). Crosslinking density can be modulated by adjusting the monomer-to-crosslinker ratio, reaction temperature (typically 60–80°C), and initiator concentration. For example, studies using trimethylolpropane trimethacrylate (TRIM) as a structural analog show that higher crosslinker ratios (>20 wt%) increase rigidity but reduce porosity . Characterization via FTIR (e.g., peak at 3,749 cm⁻¹ for acrylate groups) and swelling tests can quantify crosslinking efficiency .
Q. How can researchers characterize the crosslinking efficiency of this compound in polymeric networks?
Key techniques include:
- FTIR Spectroscopy : To track the disappearance of methacrylate C=C bonds (1,640 cm⁻¹) and confirm crosslinking .
- Swelling Experiments : Measure equilibrium swelling ratio in solvents like THF to calculate crosslink density using the Flory-Rehner equation.
- Thermal Analysis (DSC/TGA) : Assess glass transition temperature (Tg) shifts, where higher crosslinking elevates Tg due to restricted chain mobility .
- Mechanical Testing : Tensile modulus increases proportionally with crosslinker content .
Advanced Research Questions
Q. In designing experiments to optimize this compound’s role in solid lipid nanoparticles (SLNs), what statistical approaches are recommended to assess multiple variables?
Central Composite Design (CCD) is effective for multifactorial optimization. For instance, in SLN formulations, variables like drug-to-lipid ratio, surfactant concentration (e.g., Poloxamer 188), and cosurfactant (e.g., Glyceryl palmitostearate) can be modeled to predict particle size and encapsulation efficiency. Response surface methodology (RSM) identifies interactions between factors, enabling desirability-based optimization of parameters .
Q. How can conflicting data on the permeability selectivity of this compound-crosslinked membranes be systematically analyzed?
Contradictions often arise from variations in crosslinking degree and interaction parameters. For example, in thiophene enrichment studies, membranes crosslinked with this compound showed lower selectivity compared to hexanediol diacrylate due to differences in hydrophobicity and pore size. Researchers should:
Q. What are the implications of this compound’s molecular architecture on its reactivity in living radical polymerization systems?
this compound’s trifunctional structure enables high branching density in polymers synthesized via reversible addition-fragmentation chain-transfer (RAFT) or atom transfer radical polymerization (ATRP). However, steric hindrance from its propoxylated glycerol backbone can reduce propagation rates compared to linear crosslinkers like ethylene glycol dimethacrylate (EGDMA). Kinetic studies using ¹H NMR to monitor monomer conversion are critical for tuning reaction rates .
Safety and Handling in Academic Settings
Q. What laboratory safety protocols are critical when handling this compound, considering its irritant properties?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Xi irritant) .
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., DMF) used in polymerization.
- Storage : Keep in airtight containers away from light and peroxides to prevent unintended initiation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Analysis and Interpretation
Q. How can researchers resolve inconsistencies in thermal stability data for this compound-based polymers?
Discrepancies often stem from variations in curing conditions (e.g., UV vs. thermal initiation). To standardize results:
- Perform thermogravimetric analysis (TGA) under identical heating rates (e.g., 10°C/min in N₂).
- Compare decomposition onset temperatures (Td) across studies, noting the influence of residual monomers or initiators.
- Use Kissinger or Flynn-Wall-Ozawa methods to calculate activation energy (Ea) for degradation, ensuring reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
